Antiangiogenic agent 4
Description
Antiangiogenic Agent 4 refers to a novel pyridazinone derivative, specifically compounds 4g and 4i, synthesized and evaluated in a 2015 study . These compounds were designed to inhibit proangiogenic cytokines critical for tumor progression. Among tested derivatives, 4g demonstrated potent activity against TNFα, VEGF, FGFb, and TGFβ, while 4i targeted TNFα, VEGF, FGFb, and leptin . Both compounds exhibited inhibitory activity comparable to methotrexate, a standard chemotherapeutic agent, making them promising candidates for antiangiogenic therapy. Their mechanism involves direct suppression of cytokine signaling, disrupting tumor vascularization and growth .
Properties
Molecular Formula |
C21H24N4O3 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-3-(4-methylanilino)pyrazole-4-carboxylate |
InChI |
InChI=1S/C21H24N4O3/c1-3-28-21(27)18-19(22)25(13-17(26)15-7-5-4-6-8-15)24-20(18)23-16-11-9-14(2)10-12-16/h4-12,17,26H,3,13,22H2,1-2H3,(H,23,24) |
InChI Key |
KGNGBDVZYIBQEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1NC2=CC=C(C=C2)C)CC(C3=CC=CC=C3)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antiangiogenic agent 4 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by functionalization to introduce specific groups that enhance its antiangiogenic properties . Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques that ensure consistency and scalability. This often involves the use of continuous flow reactors, which allow for precise control over reaction conditions and improved safety . Purification steps, such as crystallization and chromatography, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
(E)-3-(3-Methoxyphenyl) Prop-2-enoic Acid (3MPCA)
The synthesis of 3MPCA involves a Knoevenagel reaction under microwave irradiation, achieving an 89% yield. Key steps include:
-
Reactants : 3-methoxybenzaldehyde, malonic acid, and morpholine (catalyst).
-
Reaction Conditions : Microwave irradiation at 400 W for 5 cycles of 30 seconds each.
-
Post-reaction Workup : Acidification with 2N HCl to precipitate the product.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Mixing reactants | 3-methoxybenzaldehyde, malonic acid, morpholine | Homogenized under microwave irradiation | – |
| Microwave irradiation | – | 400 W, 5 × 30-second cycles | 89% |
| Acid workup | 2N HCl | – | – |
The product is characterized by TLC (Rf values: 0.40 in ethyl acetate/chloroform, 0.72 in chloroform-acetone-acetic acid), IR (peaks at 3544 cm⁻¹ for -OH, 1680 cm⁻¹ for -C=O), and ¹H NMR /¹³C NMR spectroscopy .
Tetrahydropyridothienopyrimidine Derivatives
These compounds are synthesized via a multi-step pathway :
-
Nucleophilic Reaction : Piperidin-4-one reacts with 4-(chloromethyl)pyridine or benzyl chloride using K₂CO₃ in DMF at 80°C.
-
Gewald Reaction : The intermediate undergoes reaction with ethyl cyanoacetate and sulfur in morpholine-refluxed ethanol.
-
Cyclization : Formamidine acetate in DMF at 100°C forms the pyrido[4',3':4,5]thieno[2,3-d]pyrimidine skeleton.
-
Chlorination : Phosphoryl chloride with DBU at 50°C introduces a chlorine atom .
| Step | Reagents | Conditions |
|---|---|---|
| Nucleophilic reaction | Piperidin-4-one, chloromethylpyridine | K₂CO₃, DMF, 80°C |
| Gewald reaction | Ethyl cyanoacetate, sulfur, morpholine | Reflux in ethanol |
| Cyclization | Formamidine acetate | DMF, 100°C |
| Chlorination | Phosphoryl chloride, DBU | 50°C |
3MPCA’s Binding to FGFR-1
Molecular docking studies reveal hydrogen bonding and alkyl interactions with FGFR-1 residues (e.g., Leu A:484, Glu A:486). This inhibition disrupts the PI3K/Akt pathway, critical for angiogenesis .
| Compound | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| 3MPCA | -6.09 | Hydrogen bonds (Leu A:484, Glu A:486), alkyl (Leu A:484) |
Cortistatin-inspired Steroid Derivatives
Simpler steroid-based compounds (e.g., 3MPCA analogs) inhibit VEGF-induced endothelial cell migration by targeting VEGFR signaling. One compound showed activity at 500 pmol in a mouse retinal angiogenesis model .
Spectroscopic Data
-
IR : 3544 cm⁻¹ (-OH), 1680 cm⁻¹ (-C=O), 1632 cm⁻¹ (-C=C), 1547 cm⁻¹ (-C=S) .
-
¹H NMR : Signals confirm aromatic and carbonyl groups.
Toxicity and Stability
While specific toxicity data for 3MPCA are not detailed, antiangiogenic agents generally require careful dosing. For example, bevacizumab (a monoclonal antibody) and sunitinib (a TKI) are FDA-approved but carry risks of hypertension and thrombosis .
In Vitro and In Vivo Efficacy
Scientific Research Applications
Antiangiogenic agent 4 has a wide range of scientific research applications:
Mechanism of Action
Antiangiogenic agent 4 exerts its effects by targeting the VEGF and its receptors, thereby inhibiting the signaling pathways involved in angiogenesis . This leads to the suppression of endothelial cell proliferation, migration, and tube formation, which are essential steps in the formation of new blood vessels . The molecular targets include the VEGF receptor tyrosine kinases, which are critical for the activation of downstream signaling pathways such as the PI3K/AKT and ERK1/2 pathways .
Comparison with Similar Compounds
Key Insights :
- Agent 4 uniquely targets multiple cytokines simultaneously, unlike selenium compounds or COX-2 inhibitors, which focus on upstream regulators (e.g., HIF-1α, COX-2) .
- Structural diversity is evident: Agent 4 (pyridazinone) vs. steroidal (STX243) or natural-product-derived (BP, curcumin) agents .
Efficacy Profiles
Key Insights :
- Agent 4’s monotherapy efficacy parallels methotrexate but lacks data on combination regimens, unlike selenium compounds or bevacizumab, which show additive effects with chemotherapy .
- Single-agent limitations: Most compounds (e.g., selenium agents, Agent 4) achieve partial tumor suppression, underscoring the need for combination strategies .
Key Insights :
- Agent 4’s safety profile remains uncharacterized, whereas clinically used agents (e.g., bevacizumab, thalidomide) have significant toxicity .
- Selenium compounds offer a favorable toxicity profile but require dose optimization .
Structural and Pharmacokinetic Comparison
Key Insights :
- Agent 4’s synthetic pyridazinone backbone contrasts with natural-product-derived structures (e.g., curcumin, fumagillin) .
- Oral availability of STX243 and CU05-1189 highlights advantages over parenteral agents like bevacizumab .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
